Patent-Established Differentiation in hERG (I(Kr)) Selectivity Profile
A study on CCR2 antagonists demonstrated that compounds containing a 4-(4-fluorophenyl)piperidine moiety, the core structural motif of N-(4-fluorophenyl)piperidin-4-amine, were associated with poor selectivity against the hERG (I(Kr)) channel. This led to the exploration of 4-heteroaryl piperidine and 4-(carboxyphenyl)-piperidine as alternatives [1]. This class-level inference highlights a distinct, and often undesirable, safety-related profile for this specific scaffold. For procurement, this indicates that N-(4-fluorophenyl)piperidin-4-amine is an appropriate tool compound for studying this specific liability or for developing analogs that require this baseline hERG activity, whereas other piperidine-based building blocks may be selected to purposefully avoid this profile.
| Evidence Dimension | Selectivity vs. hERG (I(Kr)) channel |
|---|---|
| Target Compound Data | Poor selectivity (exact value not reported in this study) |
| Comparator Or Baseline | 4-heteroaryl piperidine and 4-(carboxyphenyl)-piperidine analogs |
| Quantified Difference | Not quantified, but reported as an improvement in selectivity for comparators [1] |
| Conditions | CCR2 antagonist series in a binding assay [1] |
Why This Matters
This established selectivity profile differentiates it from analogs designed to mitigate hERG liability, guiding users in selecting the correct tool compound for safety pharmacology studies or in choosing a building block with a known, defined off-target interaction.
- [1] Pasternak A, Goble SD, Vicario PP, Di Salvo J, Ayala JM, Struthers M, DeMartino JA, Mills SG, Yang L. Potent heteroarylpiperidine and carboxyphenylpiperidine 1-alkyl-cyclopentane carboxamide CCR2 antagonists. Bioorg Med Chem Lett. 2008 Feb 1;18(3):994-8. doi: 10.1016/j.bmcl.2007.12.036. View Source
